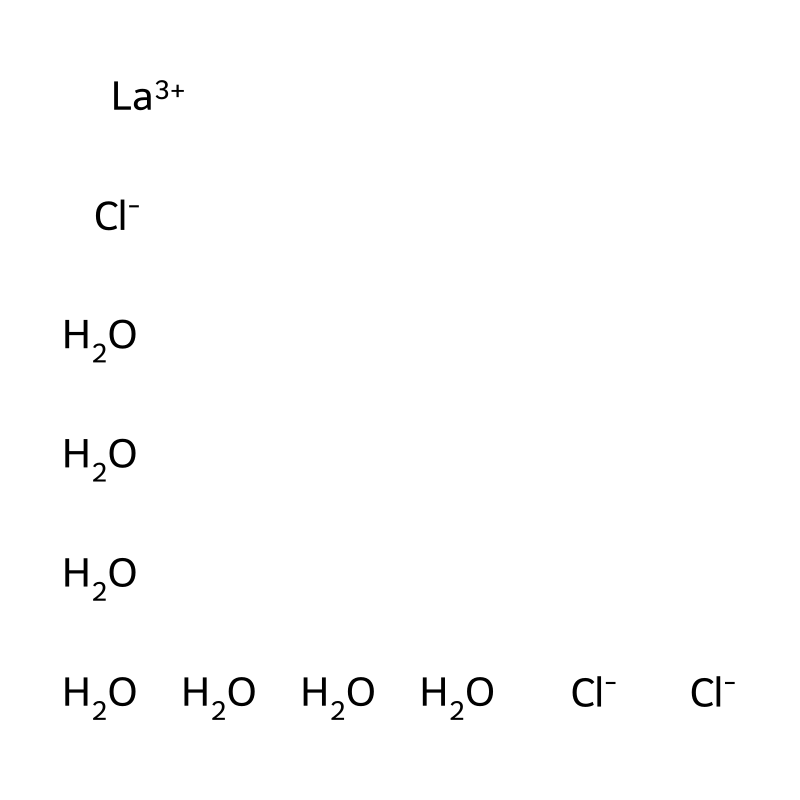Lanthanum chloride heptahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Water Treatment
Lanthanum chloride plays a crucial role in various water treatment processes due to its ability to:
- Phosphate removal: It effectively removes phosphate ions from water, which are known to contribute to harmful algal blooms .
- Flocculation: Lanthanum chloride acts as a flocculant, causing suspended particles in water to clump together and settle out, facilitating their removal .
Biochemistry Research
Lanthanum chloride heptahydrate finds application in biochemical research due to its ability to:
- Enzyme inhibition: It can selectively inhibit specific enzymes, aiding in the study of their function and interaction with other molecules .
- Protein purification: Lanthanum chloride can be used to precipitate certain proteins, facilitating their purification from complex biological mixtures .
Material Science
Researchers utilize lanthanum chloride heptahydrate for various material science applications, including:
- Synthesis of nanoparticles: It serves as a precursor for the synthesis of various functional nanoparticles, including lanthanum-doped materials with unique properties .
- Development of catalysts: Lanthanum chloride can be used as a catalyst in different chemical reactions, particularly those involving organic synthesis .
Other Applications
Beyond the mentioned areas, lanthanum chloride heptahydrate finds use in:
Lanthanum chloride heptahydrate, with the chemical formula , is a crystalline solid that appears as a white or colorless substance. It is composed of lanthanum, chlorine, and water molecules, and has a molecular weight of approximately 371.36 g/mol. This compound is highly soluble in water, with solubility exceeding 850 g/L at 20 °C . Lanthanum chloride heptahydrate is often encountered in laboratory settings and is classified as hazardous due to its corrosive properties and potential to cause severe eye damage .
Lanthanum chloride heptahydrate can be synthesized through several methods:
- Direct Reaction: By reacting lanthanum oxide or lanthanum carbonate with hydrochloric acid, lanthanum chloride can be produced directly.
- Hydration: The anhydrous form of lanthanum chloride can be hydrated by adding water under controlled conditions.
- Precipitation: Lanthanum salts can also be precipitated from solutions containing lanthanum ions by adding chloride sources.
These methods allow for the production of high-purity lanthanum chloride heptahydrate suitable for research and industrial applications.
Lanthanum chloride heptahydrate has several applications across various fields:
- Catalysis: It serves as a catalyst in organic synthesis reactions.
- Material Science: Used in the preparation of luminescent materials and phosphors.
- Analytical Chemistry: Employed in analytical techniques such as ion chromatography.
- Thermal Energy Storage: Investigated for use in thermochemical energy storage systems due to its dehydration properties .
Interaction studies involving lanthanum chloride heptahydrate focus on its environmental impact and behavior in biological systems. Research indicates that lanthanides like lanthanum can complex with organic matter and carbonates in aquatic environments, affecting their bioavailability and toxicity profiles . Furthermore, studies have shown that the presence of lanthanides may influence the uptake mechanisms in plants and aquatic organisms, revealing insights into their ecological interactions.
Several compounds are chemically similar to lanthanum chloride heptahydrate. Here are a few notable examples:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Cerium(III) chloride hexahydrate | Lower solubility; used in catalysts and glassmaking. | |
| Neodymium(III) chloride heptahydrate | Similar hydration state; used in magnets and lasers. | |
| Praseodymium(III) chloride hexahydrate | Known for its use in alloys and ceramics. |
Uniqueness
Lanthanum chloride heptahydrate stands out due to its high solubility and specific applications in catalysis and energy storage. Its unique hydration state compared to other rare earth chlorides allows for distinct chemical behavior in various reactions.







